molecular formula C16H18N2O6 B14105433 (2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate

(2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B14105433
M. Wt: 334.32 g/mol
InChI Key: DXCAURCQPPWRAO-BAESOJJISA-N
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Description

(2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidin-2-yl and pyridin-1-ium intermediates, followed by their coupling under specific reaction conditions. The final steps involve the formation of the dihydroxy-pyran ring and the carboxylate group. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones.

    Reduction: The pyridin-1-ium group can be reduced to a pyridine derivative.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering specific biochemical pathways. The dihydroxy and carboxylate groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and ionic interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of multiple chiral centers and reactive groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

(2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C16H18N2O6/c1-17-10(4-5-13(17)20)9-3-2-6-18(8-9)15-14(21)11(19)7-12(24-15)16(22)23/h2-3,6-8,10-11,14-15,19,21H,4-5H2,1H3/t10-,11+,14-,15-/m1/s1

InChI Key

DXCAURCQPPWRAO-BAESOJJISA-N

Isomeric SMILES

CN1[C@H](CCC1=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H](C=C(O3)C(=O)[O-])O)O

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C=C(O3)C(=O)[O-])O)O

Origin of Product

United States

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